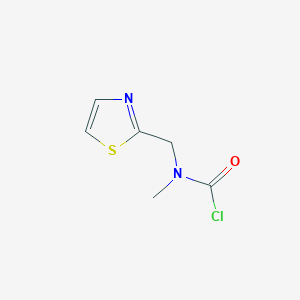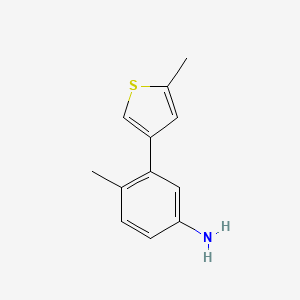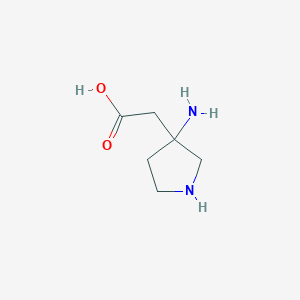
2-(3-Aminopyrrolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopyrrolidin-3-yl)acetic acid is a unique compound that belongs to the class of γ-amino acids. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an acetic acid moiety. The presence of the amino group on the pyrrolidine ring makes it an interesting molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with chloroacetic acid under basic conditions to form the desired product. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 3-pyrrolidinone with glycine. This reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
2-(3-Aminopyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(3-Aminopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including γ-peptides and other heterocyclic compounds.
Biology: The compound is studied for its potential role in gene expression modulation and as a DNA-binding molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-gene agent and in drug delivery systems.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-Aminopyrrolidin-3-yl)acetic acid involves its interaction with molecular targets such as DNA and proteins. The compound’s ability to bind to DNA makes it a potential candidate for gene therapy applications. It can interfere with gene expression by binding to specific DNA sequences, thereby modulating the transcriptional activity of target genes.
類似化合物との比較
2-(3-Aminopyrrolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the amino group on the pyrrolidine ring.
2-(3-Aminopyrrolidin-1-yl)acetic acid: Similar structure but with the amino group at a different position.
γ-Aminobutyric acid (GABA): A well-known neurotransmitter with a similar γ-amino acid structure but different biological functions.
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
2-(3-aminopyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C6H12N2O2/c7-6(3-5(9)10)1-2-8-4-6/h8H,1-4,7H2,(H,9,10) |
InChIキー |
CFNALGBLLQKHJL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


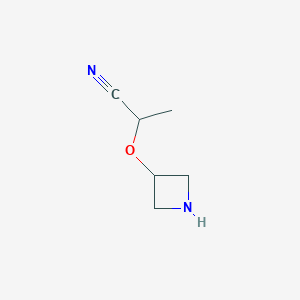

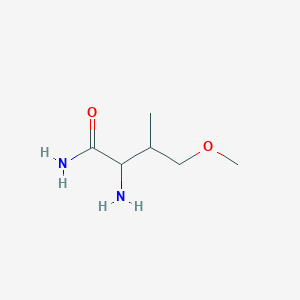

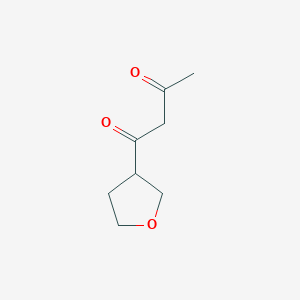

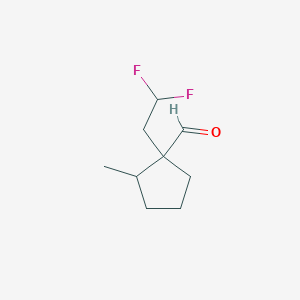
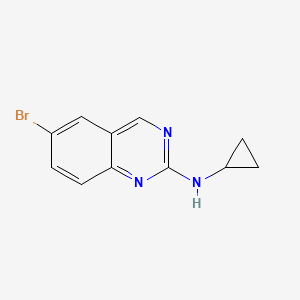
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
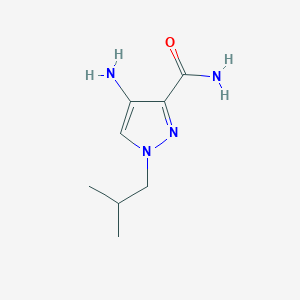
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
